molecular formula C14H20FN3O B248052 N-(2-fluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide

N-(2-fluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B248052
M. Wt: 265.33 g/mol
InChI Key: PLPVSFIRDWSXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide, also known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential uses in the field of medicine. FMP is a small molecule that has been shown to have a wide range of biological activities, making it a promising candidate for the development of new drugs. In

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This compound has also been shown to interact with other neurotransmitter systems, including the dopamine and norepinephrine systems.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, which can lead to a reduction in anxiety and depression symptoms. This compound has also been shown to decrease the levels of inflammatory cytokines, which can lead to a reduction in inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-fluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. This compound is also relatively easy to synthesize and purify, which makes it a useful tool for lab experiments. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the exploration of this compound's potential uses in the treatment of other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide involves the reaction between 2-fluoroaniline and 4-methylpiperazine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with propanoyl chloride to yield this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(2-fluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has been extensively studied for its potential uses in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. This compound has also been shown to have potential uses in the treatment of depression, schizophrenia, and other psychiatric disorders.

Properties

Molecular Formula

C14H20FN3O

Molecular Weight

265.33 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C14H20FN3O/c1-17-8-10-18(11-9-17)7-6-14(19)16-13-5-3-2-4-12(13)15/h2-5H,6-11H2,1H3,(H,16,19)

InChI Key

PLPVSFIRDWSXLH-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCC(=O)NC2=CC=CC=C2F

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=CC=CC=C2F

Origin of Product

United States

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